molecular formula C21H15BrF3N3O2 B11325774 5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11325774
M. Wt: 478.3 g/mol
InChI Key: KAMNGKKNFPGILL-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of bromophenyl and trifluoromethylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl and trifluoromethylphenyl groups. This reaction is catalyzed by palladium and requires the presence of a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-1,3-DIMETHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ket

Properties

Molecular Formula

C21H15BrF3N3O2

Molecular Weight

478.3 g/mol

IUPAC Name

5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15BrF3N3O2/c1-26-16-11-28(15-8-4-6-13(10-15)21(23,24)25)18(12-5-3-7-14(22)9-12)17(16)19(29)27(2)20(26)30/h3-11H,1-2H3

InChI Key

KAMNGKKNFPGILL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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